molecular formula C19H32N2O B430273 1-[5-(2-Tert-butylphenoxy)pentyl]piperazine

1-[5-(2-Tert-butylphenoxy)pentyl]piperazine

Cat. No.: B430273
M. Wt: 304.5g/mol
InChI Key: PNIGQLHRNLKUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(2-Tert-butylphenoxy)pentyl]piperazine is a chemical compound with the molecular formula C19H32N2O and a molecular weight of 304.47 g/mol It is known for its unique structure, which combines a tert-butylphenyl group with a piperazinylpentyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-Tert-butylphenoxy)pentyl]piperazine typically involves the reaction of 2-tert-butylphenol with 5-bromopentyl piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the piperazine nitrogen attacks the bromopentyl group, leading to the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-Tert-butylphenoxy)pentyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[5-(2-Tert-butylphenoxy)pentyl]piperazine has found applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[5-(2-Tert-butylphenoxy)pentyl]piperazine involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(2-Tert-butylphenoxy)pentyl]piperazine stands out due to its unique combination of a tert-butylphenyl group and a piperazinylpentyl ether moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H32N2O

Molecular Weight

304.5g/mol

IUPAC Name

1-[5-(2-tert-butylphenoxy)pentyl]piperazine

InChI

InChI=1S/C19H32N2O/c1-19(2,3)17-9-5-6-10-18(17)22-16-8-4-7-13-21-14-11-20-12-15-21/h5-6,9-10,20H,4,7-8,11-16H2,1-3H3

InChI Key

PNIGQLHRNLKUER-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=CC=C1OCCCCCN2CCNCC2

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCCCCN2CCNCC2

Origin of Product

United States

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